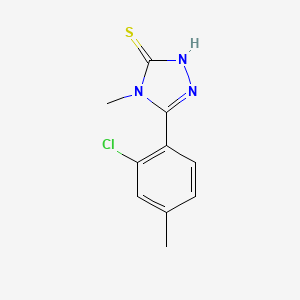

5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 632292-09-2

Cat. No.: VC2143870

Molecular Formula: C10H10ClN3S

Molecular Weight: 239.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 632292-09-2 |

|---|---|

| Molecular Formula | C10H10ClN3S |

| Molecular Weight | 239.73 g/mol |

| IUPAC Name | 3-(2-chloro-4-methylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H10ClN3S/c1-6-3-4-7(8(11)5-6)9-12-13-10(15)14(9)2/h3-5H,1-2H3,(H,13,15) |

| Standard InChI Key | KOLUGUSYZUHLIA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=NNC(=S)N2C)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=NNC(=S)N2C)Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol contains a five-membered 1,2,4-triazole heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4. The compound has a thiol group (-SH) at position 3, a methyl group at position 4, and a 2-chloro-4-methylphenyl substituent at position 5 of the triazole ring. This specific arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

The compound exhibits tautomerism, existing in equilibrium between the thiol form (with an -SH group) and the thione form (with a C=S group). This tautomeric behavior is common in triazole-thiol compounds and can significantly influence their chemical and biological properties. The IUPAC name 3-(2-chloro-4-methylphenyl)-4-methyl-1H-1,2,4-triazole-5-thione reflects the thione tautomer of this compound.

Physical and Chemical Properties

The compound 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol possesses distinctive physical and chemical properties that are relevant to its applications and handling. The key properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Registry Number | 632292-09-2 |

| Molecular Formula | C10H10ClN3S |

| Molecular Weight | 239.73 g/mol |

| Standard InChI | InChI=1S/C10H10ClN3S/c1-6-3-4-7(8(11)5-6)9-12-13-10(15)14(9)2/h3-5H,1-2H3,(H,13,15) |

| Standard InChIKey | KOLUGUSYZUHLIA-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=C(C=C1)C2=NNC(=S)N2C)Cl |

| PubChem Compound ID | 713090 |

Based on similar triazole derivatives, 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is likely to have a relatively high melting point due to the presence of hydrogen bonding capabilities and aromatic structures . For comparison, the related compound 5-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 254-255°C and a boiling point of 267.8°C at 760 mmHg .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from appropriate precursors. Based on synthetic methods for similar triazole derivatives, the synthesis would likely involve the condensation of a hydrazine derivative with a carbonyl compound or an acid chloride. The general synthetic pathway may include the following steps:

-

Preparation of a suitable carboxylic acid derivative or acid chloride containing the 2-chloro-4-methylphenyl group

-

Conversion to an ester through standard esterification procedures

-

Reaction with hydrazine hydrate to form the corresponding hydrazide

-

Cyclization with an appropriate isothiocyanate (such as methyl isothiocyanate) to form the triazole ring system

-

Acidification to obtain the final triazole-thiol product

This synthetic approach is consistent with methods described for related compounds in the literature. For example, the synthesis of structurally similar triazole derivatives often involves the conversion of carboxylic acids to esters using the Fischer esterification method, followed by reaction with hydrazine hydrate to form hydrazides, which are then cyclized with isothiocyanates under basic conditions and subsequently acidified to yield the triazole-thiol products .

Spectral Characterization

The structural confirmation and purity assessment of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol would typically involve various spectroscopic techniques. Based on spectral information for related triazole compounds, the following spectral characteristics would be expected:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR would show signals for the methyl groups (typically at 2-3 ppm), aromatic protons from the phenyl ring (6.5-8 ppm), and potentially a signal for the thiol proton (depending on solvent and conditions) .

-

¹³C-NMR would display signals for methyl carbons (around 20-22 ppm), aromatic carbons (120-140 ppm), and the characteristic signals for the triazole carbons and thiol/thione carbon .

-

-

Mass Spectrometry (MS):

-

The mass spectrum would typically show a molecular ion peak corresponding to the molecular weight (239.73 m/z), along with fragment peaks resulting from the loss of small molecules such as hydrogen chloride or methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would include N-H stretching (if in the thiol form), C=N stretching from the triazole ring, and potentially a weak S-H stretching band.

-

Biological and Chemical Applications

Antimicrobial and Antifungal Properties

Triazole derivatives, including compounds structurally similar to 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, are known for their significant antimicrobial and antifungal activities . The presence of the 1,2,4-triazole ring with a thiol/thione group at position 3 has been associated with various biological activities, making these compounds valuable in medicinal chemistry research.

The specific substitution pattern on the phenyl ring (2-chloro-4-methyl) may enhance these antimicrobial properties, as halogenated compounds often exhibit improved biological activity profiles. The electron-withdrawing nature of the chloro group, combined with the electron-donating effect of the methyl group, creates a unique electronic environment that could influence binding to microbial targets .

Agricultural Applications

In addition to medicinal applications, triazole derivatives have significant applications in agriculture as fungicides and plant growth regulators. The structural features of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, particularly the presence of the chloro substituent, may enhance its fungicidal properties. Halogenated compounds often show improved biological activity and stability in agricultural applications, making this compound potentially valuable for crop protection strategies.

Structure-Activity Relationships

Comparison with Related Compounds

Several structurally related triazole derivatives have been reported in the literature, each with variations in substituents and potential applications. The following table provides a comparison of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with some of these related compounds:

These structural variations can significantly impact the chemical and biological properties of the compounds. For instance, the position of substituents on the phenyl ring affects the electron distribution in the molecule, potentially altering its reactivity and binding affinity to biological targets.

Influence of Substituents on Biological Activity

Research on 1,2,4-triazole derivatives has revealed important structure-activity relationships that may be relevant to understanding the potential biological activity of 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol:

-

Halogen substituents (such as chlorine) on the phenyl ring often enhance biological activity, particularly antimicrobial and anticancer properties .

-

The position of methyl substituents on the phenyl ring can significantly influence anticancer activity. Studies on related compounds have shown that methyl groups at ortho positions of the phenyl ring improved anti-proliferative potential .

-

The presence of a methyl group at position 4 of the triazole ring (as in our compound of interest) may affect the compound's binding characteristics to specific biological targets.

-

The thiol/thione group at position 3 of the triazole ring is often essential for biological activity, serving as a key functional group for interactions with biological targets .

Understanding these structure-activity relationships is crucial for the rational design of new triazole derivatives with enhanced properties for specific biological applications.

Research Progress and Future Directions

Current Research Status

Research on 1,2,4-triazole derivatives has been progressing steadily, with numerous studies investigating their synthesis, characterization, and biological activities. The molecular hybridization approach, combining triazole scaffolds with other pharmacologically active moieties, has emerged as a promising strategy in drug design .

Recent studies have focused on the design and synthesis of diverse polyvalent scaffolds based on 1,2,4-triazoles for applications as anticancer agents. For example, research on the creation of hybrid structures combining triazole and acetamide pharmacophores has shown promising results in preventing tumor progression .

While specific research on 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is limited in the available literature, the ongoing investigations on related triazole derivatives provide valuable insights into its potential applications and properties.

Molecular Docking Studies

Molecular docking studies have become an essential tool in understanding the binding modes of triazole derivatives with various biological targets. Research on 1,2,4-triazole-based derivatives as potential anti-cancer agents has utilized molecular docking approaches to investigate their interactions with specific proteins involved in cancer pathways .

For 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, computational studies could predict its potential binding to specific biological targets, helping to elucidate its mechanism of action and guide further structural modifications for enhanced activity.

Future Research Directions

Future research on 5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol may focus on several key areas:

-

Comprehensive biological screening against a range of microbial strains and cancer cell lines to establish its activity profile.

-

Optimization of synthesis methods to improve yields and purity, potentially exploring green chemistry approaches or microwave-assisted synthesis.

-

Development of structural analogs with modified substituents to enhance specific biological activities based on established structure-activity relationships.

-

Investigation of its potential as a starting material for the synthesis of more complex heterocyclic systems with enhanced properties.

-

Detailed mechanistic studies to understand its mode of action at the molecular level, potentially utilizing advanced techniques such as X-ray crystallography to study protein-ligand complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume